molecular formula C14H13NO2 B147798 Naproxen isocyanate CAS No. 125836-70-6

Naproxen isocyanate

Cat. No. B147798
M. Wt: 227.26 g/mol
InChI Key: VUWNJESDDBBAAE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naproxen isocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. Naproxen isocyanate is synthesized through a multi-step reaction process and has been studied extensively for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of naproxen isocyanate is not well understood, but it is believed to be similar to that of naproxen. Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, naproxen reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

Naproxen isocyanate has been shown to exhibit similar biochemical and physiological effects as naproxen. It has anti-inflammatory, analgesic, and antipyretic properties, and has been used to treat various conditions such as arthritis, menstrual cramps, and headaches. However, more research is needed to fully understand its pharmacological properties and potential side effects.

Advantages And Limitations For Lab Experiments

Naproxen isocyanate has several advantages for lab experiments, including its ease of synthesis and availability. It can be easily synthesized using commercially available reagents, and its purity can be easily monitored using various analytical techniques. However, its potential toxicity and limited solubility in certain solvents may limit its use in certain experiments.

Future Directions

There are several future directions for the study of naproxen isocyanate. One potential area of research is the development of new drugs based on its structure. By modifying the structure of naproxen isocyanate, it may be possible to develop new drugs with improved pharmacological properties. Another area of research is the use of naproxen isocyanate as a building block for the synthesis of new materials with unique properties. By incorporating naproxen isocyanate into polymers or other materials, it may be possible to create materials with improved mechanical, thermal, or electrical properties.

Synthesis Methods

The synthesis of naproxen isocyanate involves several steps, starting with the conversion of naproxen to its acid chloride derivative. This intermediate is then reacted with an amine to form the corresponding amide, which is subsequently treated with phosgene to produce the isocyanate. The final product is purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Naproxen isocyanate has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and materials science. It has been used as a building block for the synthesis of various compounds, including biologically active molecules and polymers. In drug discovery, naproxen isocyanate has been explored as a potential scaffold for the development of new drugs with improved pharmacological properties.

properties

CAS RN

125836-70-6

Product Name

Naproxen isocyanate

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene

InChI

InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1

InChI Key

VUWNJESDDBBAAE-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O

Other CAS RN

125836-70-6

synonyms

naproxen isocyanate

Origin of Product

United States

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